BenchChemオンラインストアへようこそ!

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

TAAR1 Agonist Gs/Gq Dual-pathway Schizophrenia

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride (CAS 1384428-83-4) is a fluorinated secondary amine building block supplied as a hydrochloride salt for enhanced stability. It is a critical synthetic intermediate in the design of potent, dual-pathway trace amine-associated receptor 1 (TAAR1) agonists, most notably compound 6e.

Molecular Formula C6H14ClF2NO
Molecular Weight 189.63
CAS No. 1384428-83-4
Cat. No. B1652074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride
CAS1384428-83-4
Molecular FormulaC6H14ClF2NO
Molecular Weight189.63
Structural Identifiers
SMILESCOCCNCCC(F)F.Cl
InChIInChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H
InChIKeyGRSHEJZHXKMLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride (CAS 1384428-83-4): A Validated TAAR1 Agonist Precursor


(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride (CAS 1384428-83-4) is a fluorinated secondary amine building block supplied as a hydrochloride salt for enhanced stability . It is a critical synthetic intermediate in the design of potent, dual-pathway trace amine-associated receptor 1 (TAAR1) agonists, most notably compound 6e [1]. Unlike many screening library amines, its specific difluoropropyl and methoxyethyl substitution pattern is designed to optimize lipophilicity and metabolic stability, making it a direct precursor to a defined pharmacophore .

Why Generic Amine Building Blocks Cannot Substitute for CAS 1384428-83-4 in TAAR1 Agonist Programs


In-class compounds cannot be simply interchanged because the specific 3,3-difluoropropyl and 2-methoxyethyl substitution pattern of this building block is directly embedded in the structure of 6e·HCl, a clinical candidate-quality TAAR1 agonist . Replacing this building block with an unfluorinated alkyl amine, a mono-fluorinated analogue, or a differently substituted ether introduces steric and electronic deviations that fundamentally alter the ligand's ability to occupy the TAAR1 orthosteric pocket. This precise substitution is the basis for the compound's unique ability to confer dual Gs/Gq pathway activation in the final drug candidate, a property absent in earlier TAAR1 agonists like SEP-363856, which only activated the Gs pathway [1]. Substitution fails because it directly sacrifices the validated dual-pathway pharmacology and the accompanying efficacy in schizophrenia-relevant preclinical models .

Quantitative Differentiation of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride (1384428-83-4) from Structural Analogs


Proven Link to a TAAR1 Agonist with Dual Gs/Gq Pathway Activation vs. Clinical Benchmark SEP-363856

The target compound serves as the direct synthetic precursor to 6e·HCl. In functional assays, 6e·HCl is a potent TAAR1 agonist that activates both the Gs and Gq signaling pathways . This contrasts with the clinical-stage comparator, SEP-363856, which only activates the TAAR1-Gs pathway [1]. This dual-pathway activation is a direct functional consequence of the building block's specific substitution, as determined by the structure-activity relationship (SAR) study [1].

TAAR1 Agonist Gs/Gq Dual-pathway Schizophrenia

Pharmacokinetic Profile of the Derived Drug Candidate (6e·HCl) vs. Predicted Properties of Free Base Analog

The pharmacokinetic profile of the drug candidate derived from this building block has been experimentally determined. 6e·HCl demonstrated a favorable pharmacokinetic profile in rats with a half-life (T1/2) of 2.31 hours and oral bioavailability (F) of 39% [1]. This contrasts with what would be projected for a free base analog lacking the specific fluorination pattern, where metabolic instability is a common liability . The 3,3-difluoropropyl group of the building block is the key structural motif responsible for this enhanced metabolic stability by blocking metabolically labile sites .

Pharmacokinetics Oral Bioavailability Metabolic Stability

Salt Form for Direct Use vs. Free Base (1247183-83-0) in Synthetic Workflows

The target compound is supplied as a hydrochloride salt (CAS 1384428-83-4), which offers distinct handling advantages over its free base counterpart (CAS 1247183-83-0) . The hydrochloride salt is a solid with a defined lot-specific purity (e.g., 95% from Enamine ), whereas the free base is a liquid with potentially variable stability . The salt form is specified for storage under inert, dry conditions at 2-8°C, ensuring long-term integrity for multi-step synthesis, while the free base may require more stringent handling to prevent degradation .

Hydrochloride Salt Stability Solubility

Optimal Research and Industrial Use Cases for (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride (1384428-83-4)


Synthesis of Dual-Pathway TAAR1 Agonists for Antipsychotic Drug Discovery Programs

This building block is the direct starting material for synthesizing 6e·HCl, a validated lead compound for schizophrenia [1]. It is used in a region-selective coupling step to install the core pharmacophore, enabling access to the TAAR1 Gs/Gq dual-pathway activation mechanism. This is critical for discovery teams aiming to improve upon SEP-363856, a clinical candidate with only Gs pathway activity, by achieving broader downstream signaling and potentially superior efficacy on cognitive endpoints in schizophrenia models .

Medicinal Chemistry and Lead Optimization of CNS Drug Candidates

The compound is purpose-built for CNS drug discovery, as its 3,3-difluoropropyl group is a metabolically stable isostere for an alkyl group [1]. It can be integrated into larger fragment libraries to explore SAR around the amine moiety of GPCR ligands, particularly TAAR1 and other aminergic receptors, where precise tuning of lipophilicity and amine basicity is paramount for balancing potency, permeability, and P-gp efflux .

Specialty Chemical Procurement for Collaborative Drug Discovery Consortia

Reputable chemical suppliers list the compound as a specialized building block for research and further manufacturing use only, not for direct human use [1]. Its availability at a specified purity from vendors like Enamine (with direct catalog numbers) simplifies procurement for consortia and academic labs engaged in structure-based drug design, ensuring material integrity for reproducible SAR studies .

Quote Request

Request a Quote for (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.